molecular formula C17H28N2O3 B2650892 4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one CAS No. 1948910-48-2

4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one

Cat. No.: B2650892
CAS No.: 1948910-48-2
M. Wt: 308.422
InChI Key: IIISAPPUTNZJRM-UHFFFAOYSA-N
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Description

4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclobutyl group, and the final assembly of the azetidinone structure. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl-containing reagents under specific conditions to ensure the correct attachment to the piperidine ring.

    Assembly of the Azetidinone Structure: This final step often involves the use of azetidinone precursors and specific catalysts to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the azetidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one: shares structural similarities with other piperidine and azetidinone derivatives.

    N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-1-(propan-2-yl)-1H-indazole-4-carboxamide: is another compound with a piperidine ring and similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.

Properties

IUPAC Name

4-[1-[2-(1-methoxycyclobutyl)acetyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-16(2)14(18-15(16)21)12-5-9-19(10-6-12)13(20)11-17(22-3)7-4-8-17/h12,14H,4-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISAPPUTNZJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)CC3(CCC3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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